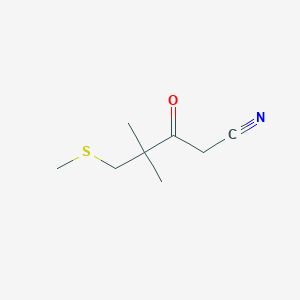![molecular formula C20H21NO4 B1456412 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 CAS No. 1007834-06-1](/img/structure/B1456412.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
Descripción general
Descripción
“N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8” is a compound that belongs to the class of unnatural amino acids . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The compound is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine .
Synthesis Analysis
The synthesis of this compound involves the application of the Arndt-Eistert protocol starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl]-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Relevant Papers
There are several relevant papers that discuss compounds similar to “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8”. These include studies on N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) β-amino acids .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-L-Val-OH-d8 is a versatile reagent used in the Fmoc Solid-phase peptide synthesis . This method is widely used for the production of peptides, which are crucial in biological research and drug development.
Biomolecular NMR
Fmoc-L-Val-OH-d8 is used in Biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for determining the structures of biomolecules, and the use of isotopically labeled compounds like Fmoc-L-Val-OH-d8 can enhance the quality of the data obtained.
Proteomics
In the field of proteomics, Fmoc-L-Val-OH-d8 is used to synthesize isotope-labeled peptides for Mass Spectrometry (MS)-based protein quantitation . This is essential for understanding protein function and interaction in biological systems.
Mecanismo De Acción
Fmoc-L-Val-OH-d8, also known as (2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8, is a deuterium-labeled compound that plays a significant role in peptide synthesis .
Target of Action
The primary target of Fmoc-L-Val-OH-d8 is the amino group of peptides during the peptide synthesis process . The compound acts as a protecting group for the amino acids, preventing unwanted reactions during the synthesis .
Mode of Action
Fmoc-L-Val-OH-d8 interacts with its targets by attaching to the amino group of the peptides, forming a stable bond . This bond protects the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-Val-OH-d8 is involved in the solid-phase peptide synthesis (SPPS) pathway . It is used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit peptides by the backbone amide linker (BAL) strategy .
Result of Action
The result of Fmoc-L-Val-OH-d8’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during the synthesis, it ensures that the peptides are formed correctly without unwanted reactions .
Action Environment
The action of Fmoc-L-Val-OH-d8 is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, such as temperature and pH, can also affect the efficacy and stability of the compound .
Propiedades
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-CHKHYCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
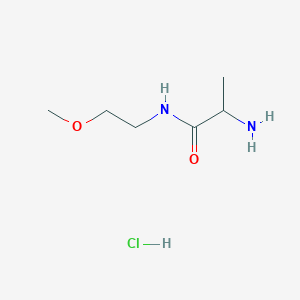
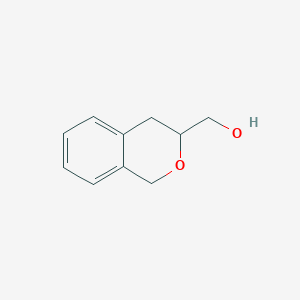
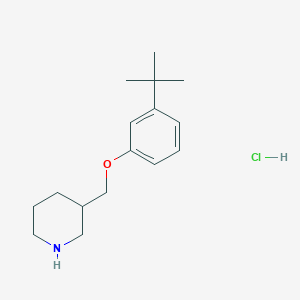
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
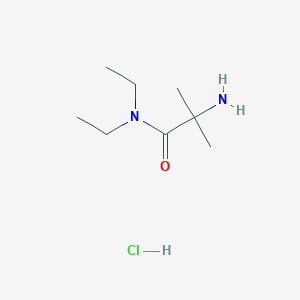
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
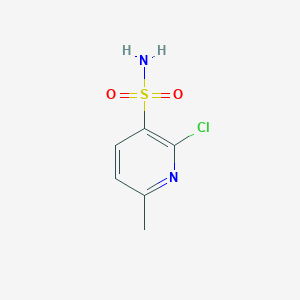
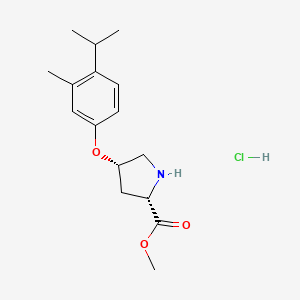

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
